molecular formula C18H18N4O4S B2517408 methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate CAS No. 1797893-45-8

methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate

Cat. No. B2517408
CAS RN: 1797893-45-8
M. Wt: 386.43
InChI Key: PUWSMTQYROFFGD-UHFFFAOYSA-N
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Description

The compound "methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that build complex structures from simpler precursors. For example, the synthesis of sulfonamide derivatives with anticancer properties involves linking a sulfonamide moiety to a pyrimidine ring, which could be analogous to the synthesis of the compound . Similarly, the one-pot synthesis approach for creating heterocyclic compounds, as described in the synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, might be relevant for synthesizing the compound of interest . Additionally, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent for preparing fused pyrimidinones indicates the versatility of methyl and benzoyl groups in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For instance, the structural and spectroscopic characterization of a dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative provides insights into the molecular geometry, which could be similar to the target compound . The polymorphism observed in benzylation and nitrosation products of a pyrimidin-6(1H)-one derivative suggests that the compound may also exhibit polymorphic forms .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes a range of reactions that modify the heterocyclic core or append different functional groups. For example, the synthesis of various heterocycles based on a sulfonamido pyrazole core involves reactions with hydrazine hydrate, phenyl hydrazine, and thiourea, among others . This indicates that the compound may also undergo reactions that introduce or modify sulfonyl and benzoate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its crystalline form and space group, which are important for understanding the compound's solid-state properties . The synthesis of an intermediate for the herbicide bispyribac-sodium, which shares a benzoate moiety with the compound , suggests that such compounds may have applications as intermediates in the synthesis of other useful chemicals .

Scientific Research Applications

Synthesis of Intermediate Compounds

Research into related compounds includes the synthesis of intermediate compounds for herbicides and other applications. For example, the synthesis of methyl 2,6-dihydroxybenzoate and its subsequent transformation into various derivatives demonstrates the chemical versatility of these compounds. These intermediates can serve as key components in the development of herbicides, such as Bispyribac-sodium, showcasing their importance in agricultural chemistry (Li Yuan-xiang, 2008).

Antimicrobial Applications

Compounds containing the pyrimidine derivative have been evaluated for their antimicrobial properties. Studies have shown that these compounds, when incorporated into materials like polyurethane varnish or printing ink paste, exhibit significant antimicrobial effects. This suggests their potential use in coatings and inks to prevent microbial growth, thereby extending the lifespan and safety of coated surfaces and printed materials (H. A. El‐Wahab et al., 2015).

Environmental Degradation

Research has also explored the environmental degradation of related herbicides, such as chlorimuron-ethyl, by microbial action. Aspergillus niger, a common soil fungus, has been found to degrade chlorimuron-ethyl, highlighting the potential for biological remediation strategies in agriculture. This research is crucial for developing methods to mitigate the environmental impact of herbicide use (Seema B. Sharma et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel pyrazolopyrimidine ring systems with antimicrobial properties has been reported, indicating the role of these compounds in developing new drugs. Some derivatives have shown activity exceeding that of reference drugs, suggesting their potential as effective antimicrobial agents. This research contributes to the search for new therapeutic options against resistant microbial strains (Amani M. R. Alsaedi et al., 2019).

Structural Analysis

Crystal structure analysis of related compounds provides insights into their molecular configuration, aiding in the design of new molecules with desired properties. For instance, the structural determination of derivatives through X-ray diffraction analysis helps in understanding the molecular interactions and stability, crucial for designing compounds with specific functions (S. Moser et al., 2005).

properties

IUPAC Name

methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWSMTQYROFFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate

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